Ethyl 2-amino-4-fluoro-4-methylpentanoate Ethyl 2-amino-4-fluoro-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 885498-60-2
VCID: VC8147404
InChI: InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3
SMILES: CCOC(=O)C(CC(C)(C)F)N
Molecular Formula: C8H16FNO2
Molecular Weight: 177.22 g/mol

Ethyl 2-amino-4-fluoro-4-methylpentanoate

CAS No.: 885498-60-2

Cat. No.: VC8147404

Molecular Formula: C8H16FNO2

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-fluoro-4-methylpentanoate - 885498-60-2

Specification

CAS No. 885498-60-2
Molecular Formula C8H16FNO2
Molecular Weight 177.22 g/mol
IUPAC Name ethyl 2-amino-4-fluoro-4-methylpentanoate
Standard InChI InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3
Standard InChI Key MJEBOMLXSMSDDI-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC(C)(C)F)N
Canonical SMILES CCOC(=O)C(CC(C)(C)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-amino-4-fluoro-4-methylpentanoate features a branched carbon chain with a fluorine atom and methyl group at the 4-position, coupled with an ethyl ester moiety at the carboxyl terminus. The (S)-enantiomer (L-configuration) is frequently employed in asymmetric synthesis due to its compatibility with biological systems . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₈H₁₆FNO₂
Molecular Weight177.22 g/mol
Boiling Point200.2 ± 25.0 °C (Predicted)
Density1.020 ± 0.06 g/cm³
pKa6.44 ± 0.48

The fluorine atom’s electronegativity induces steric and electronic effects, altering reactivity compared to non-fluorinated leucine derivatives .

Spectroscopic and Stereochemical Features

Nuclear magnetic resonance (NMR) data for the (S)-enantiomer reveals distinct signals:

  • ¹H NMR (DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.36–1.38 (d, J = 21.6–21.7 Hz, 6H, C(CH₃)₂F), 2.09–2.20 (m, 2H, CH₂), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 4.35–4.42 (m, 1H, NHCH), 7.28–7.38 (m, 5H, Ar-H) .

  • Optical Rotation: The L-enantiomer exhibits specific rotation values critical for chiral resolution in pharmaceutical intermediates .

Synthetic Methodologies

Enantioselective Fluorination

A pivotal route involves the reaction of (S)-ethyl 2-amino-4-methylpent-4-enoate with 70% HF-urea under controlled conditions. This method, conducted in high-density polyethylene (HDPE) reactors to prevent corrosion, achieves fluorination at -10°C to -15°C, yielding 60% of the target compound after purification with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .

Representative Protocol:

  • Reagents: (S)-Ethyl 2-amino-4-methylpent-4-enoate (+)-camphorsulfonic acid salt, 70% HF-urea, DBDMH, MTBE.

  • Conditions:

    • Temperature: -15°C to room temperature.

    • Solvent: tert-butyl methyl ether (MTBE).

    • Workup: Ammonia-mediated basification, extraction, and sulfuric acid-assisted crystallization .

Resolution via Tartaric Acid Salts

Racemic mixtures are resolved using L-tartaric acid in ethanol-MTBE, yielding enantiomerically pure (S)-fluoroleucine ethyl ester tartrate (90% yield) . The process exploits differential solubility of diastereomeric salts, a cornerstone of chiral separations in industrial chemistry.

Applications in Pharmaceutical Chemistry

Antiviral and Antibiotic Agents

The compound serves as a precursor to 4-fluoro-N-(2,2,2-trifluoro-1-phenylethyl)-L-leucine potassium salt, a candidate for antiviral therapies. Key steps include:

  • Mannich Reaction: Condensation with 2,2,2-trifluoroacetophenone in methanol-K₂CO₃ at 50°C for 18 hours .

  • Crystallization: Isolation via tert-butyl methyl ether (TBME) yields a white solid with >95% purity .

Fluorescent Probes and Staining Agents

The fluorine atom’s paramagnetic properties enable its use in ¹⁹F NMR-based probes for cellular imaging. Derivatives functionalized with dansyl or fluorescein groups exhibit solvatochromic shifts, aiding lipid bilayer studies .

Shipping TypeFee (USD, per 500g)
Excepted Quantity (air)0.00
Limited Quantity (ground)15–60
Accessible (international)200+

Handling mandates nitrile gloves, fume hoods, and HDPE containers to prevent hydrofluoric acid exposure .

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